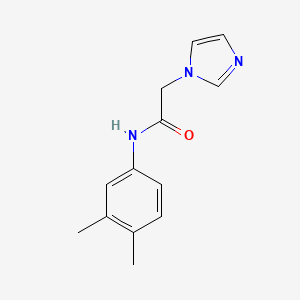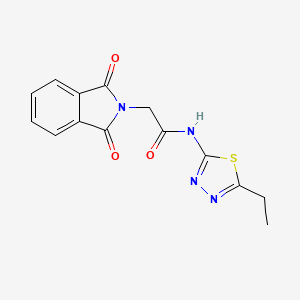![molecular formula C15H22N4O3 B5567406 N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5567406.png)
N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide involves multi-step chemical processes. Typically, starting from basic chemical precursors like isobutyric acid or 1,3,4-oxadiazol-2-yl compounds, these syntheses incorporate techniques such as Mannich reactions, cyclization, and substitution reactions to form the desired structures (Ravinaik et al., 2021; Aziz & Daoud, 2007).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of 1,3,4-oxadiazol and isoxazole rings. These structures can be confirmed using various spectroscopic methods including IR, NMR, and sometimes X-ray crystallography, providing detailed insights into the arrangement of atoms and the overall geometry of the molecule (Willer et al., 2013).
Chemical Reactions and Properties
These compounds undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic addition, and condensation reactions. Their chemical properties are influenced by the functional groups present, particularly the oxadiazol and isoxazole moieties, which can impact their reactivity and interaction with different chemical agents (Latthe & Badami, 2007).
Physical Properties Analysis
The physical properties of N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide, such as melting point, boiling point, and solubility, can be deduced from its molecular structure. Typically, these compounds are solid at room temperature and their solubility in various solvents can vary based on the substitution pattern on the oxadiazol and isoxazole rings (Quan & Kurth, 2004).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and ionization potential, are significantly influenced by the electronic structure of the oxadiazol and isoxazole groups. These moieties can affect the acidity, basicity, and nucleophilicity of the compound, impacting its potential biological activities and chemical interactions (Lolli et al., 2006).
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Compounds structurally related to N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide have been synthesized and evaluated for their anticancer activity. For example, derivatives with modifications in the 1,3,4-oxadiazol ring have shown promising results against various cancer cell lines, including breast, lung, colon, and ovarian cancer, indicating the potential of such compounds in the development of new anticancer agents (Ravinaik et al., 2021).
Antibacterial and Antifungal Properties
Research on compounds containing the 1,3,4-oxadiazol moiety, similar to the structure of interest, has demonstrated significant antibacterial and antifungal activities. These findings suggest the potential of these compounds in addressing infectious diseases caused by bacteria and fungi (Sharma et al., 2014).
Corrosion Inhibition
Studies have also explored the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in acidic environments. These compounds have been found to effectively inhibit corrosion, offering insights into their application in protecting metals from degradation (Ammal et al., 2018).
Synthetic Chemistry Applications
The structural framework of N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide lends itself to various synthetic applications. Compounds incorporating the 1,3,4-oxadiazole and isoxazole rings have been synthesized and studied for their potential in creating novel chemical entities with diverse biological activities. This highlights the role of such compounds as valuable intermediates in the development of new drugs and materials (Quan & Kurth, 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The study of oxadiazole and isoxazole derivatives is a vibrant field of research, with potential applications in medicinal chemistry, material science, and more . Future research could explore the synthesis of new derivatives, their potential biological activity, and their physical and chemical properties.
Eigenschaften
IUPAC Name |
N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylpropyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-5-13-16-17-14(21-13)9-19(6-2)15(20)12-8-11(18-22-12)7-10(3)4/h8,10H,5-7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBGTWPBWHDAFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CN(CC)C(=O)C2=CC(=NO2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[4-(2-furyl)benzoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5567333.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B5567353.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B5567360.png)
![N-[3-(dimethylamino)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5567365.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B5567373.png)
![N-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-beta-alanine](/img/structure/B5567379.png)
![N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide](/img/structure/B5567392.png)
![6-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5567394.png)
![4-(1H-imidazol-1-yl)-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5567403.png)
![3-(4-chlorophenyl)-N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5567411.png)
![6-{[(3S)-3-ethylmorpholin-4-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B5567427.png)
